molecular formula C12H16ClNO2 B6276323 methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride CAS No. 2763777-43-9

methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Cat. No. B6276323
CAS RN: 2763777-43-9
M. Wt: 241.7
InChI Key:
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Description

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride (MPAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline substance that is soluble in water, alcohol, and other organic solvents. MPAH is a stable compound and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of drugs and other compounds. It has also been used to study the mechanism of action of various compounds, as well as the biochemical and physiological effects of those compounds. In addition, methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has been used to study the effects of various drugs on the cardiovascular system, the nervous system, and the immune system.

Mechanism of Action

The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is not completely understood. It is believed that methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride binds to certain receptors in the body, which then triggers a cascade of biochemical events. These biochemical events then lead to the desired physiological response.
Biochemical and Physiological Effects
methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease blood pressure, and reduce the risk of cardiovascular disease. In addition, methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has been shown to reduce the risk of certain types of cancer, as well as to reduce the risk of certain types of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, which makes it easy to store and use. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly after it is synthesized. In addition, it is not soluble in all solvents, so it must be used with caution.

Future Directions

There are a variety of potential future directions for the use of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride. One potential direction is to use it in the development of new drugs and treatments for various diseases and conditions. Another potential direction is to use it to study the biochemical and physiological effects of various compounds on the body. Additionally, methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride could be used to study the mechanism of action of various compounds, as well as the biochemical and physiological effects of those compounds. Finally, methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride could be used to study the effects of various drugs on the cardiovascular system, the nervous system, and the immune system.

Synthesis Methods

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can be synthesized using a variety of methods. One of the most commonly used methods is the “formal” synthesis route. This method involves the reaction of a phenylacetic acid with a tertiary amine, followed by the addition of a hydrochloric acid. The reaction is then quenched with water and the resulting methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves the reaction of 3-phenylazetidine-3-carboxylic acid with methyl chloroacetate in the presence of a base to form the ester, which is then hydrolyzed to the acid. The acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-phenylazetidine-3-carboxylic acid", "methyl chloroacetate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-phenylazetidine-3-carboxylic acid is reacted with methyl chloroacetate in the presence of a base to form methyl 2-(3-phenylazetidin-3-yl)acetate.", "Step 2: Methyl 2-(3-phenylazetidin-3-yl)acetate is hydrolyzed to the corresponding acid using an acid or base catalyst.", "Step 3: The resulting acid is reacted with hydrochloric acid to form the hydrochloride salt of methyl 2-(3-phenylazetidin-3-yl)acetate." ] }

CAS RN

2763777-43-9

Product Name

methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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